Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate
Description
Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate (CAS: 951625-05-1) is a piperidine derivative with a molecular formula of C₁₅H₂₀N₂O₆S and a molecular weight of 356.40 g/mol . The compound features a piperidine ring substituted at the 4-position with an ethyl ester group and at the 1-position with a 2-(methylsulphonyl)-4-nitrophenyl moiety.
Properties
IUPAC Name |
ethyl 1-(2-methylsulfonyl-4-nitrophenyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S/c1-3-23-15(18)11-6-8-16(9-7-11)13-5-4-12(17(19)20)10-14(13)24(2,21)22/h4-5,10-11H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJQEZKEFSITKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650212 | |
| Record name | Ethyl 1-[2-(methanesulfonyl)-4-nitrophenyl]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951625-05-1 | |
| Record name | Ethyl 1-[2-(methylsulfonyl)-4-nitrophenyl]-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951625-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-[2-(methanesulfonyl)-4-nitrophenyl]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by sulfonylation to add the methylsulphonyl group. The final step involves the formation of the piperidine ring and esterification to yield the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid and sulfuric acid) are used.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate has been studied for its potential therapeutic effects, particularly in the context of neurological disorders. Its structure suggests that it could interact with various biological targets, making it a candidate for further investigation in drug development.
Case Study: Neurological Applications
Research has indicated that compounds similar to this compound exhibit neuroprotective properties. For instance, a study demonstrated that derivatives of piperidine compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety .
Targeted Drug Delivery
Organ-Specific Delivery Systems
Recent advancements in drug delivery systems have highlighted the importance of targeting specific organs to enhance therapeutic efficacy while minimizing side effects. This compound has been incorporated into formulations aimed at improving the organ-specific delivery of nucleic acids. This application is particularly relevant in gene therapy and cancer treatment, where targeted delivery can significantly improve treatment outcomes .
Table 1: Comparison of Drug Delivery Systems
| System Type | Targeting Mechanism | Application Area |
|---|---|---|
| Liposomal Formulations | Passive targeting via circulation | Cancer therapy |
| Nanoparticle Systems | Active targeting via ligands | Gene therapy |
| Polymer-based Carriers | Controlled release mechanisms | Chronic disease management |
Environmental Impact Studies
This compound is also being evaluated for its environmental impact. Studies have assessed the risks associated with its use in industrial applications, particularly focusing on acute toxicity and potential environmental hazards. Understanding these factors is crucial for regulatory compliance and safe usage guidelines .
Case Study: Toxicity Assessment
A comprehensive toxicity assessment was conducted to evaluate the dermal exposure risks associated with this compound. The findings indicated that while the compound poses certain risks, appropriate handling and safety measures can mitigate these concerns .
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitro and sulphonyl groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The piperidine ring may also interact with receptors or ion channels, influencing cellular processes .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The table below compares key structural and physicochemical properties of the target compound with analogues from the evidence:
Physicochemical and Pharmacokinetic Properties
- Solubility : Sulfonyl groups generally improve aqueous solubility, as seen in apremilast . However, the nitro group may counteract this by increasing molecular rigidity.
Biological Activity
Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate is a synthetic compound classified as a piperidine derivative. Its unique structural features, including a nitro group and a methylsulphonyl moiety, suggest potential biological activities that merit detailed exploration. This article focuses on the compound's biological activity, synthesis, and applications in medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula : C15H20N2O6S
- Molecular Weight : 348.39 g/mol
- CAS Number : 951625-05-1
The compound's structure includes a piperidine ring, which is significant in drug design due to its ability to interact with various biological targets. The presence of both the nitro and sulphonyl groups enhances its potential for biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Nitration : Introduction of the nitro group to an aromatic precursor.
- Sulfonylation : Addition of the methylsulphonyl group.
- Piperidine Formation : Cyclization to form the piperidine ring followed by esterification.
These steps are optimized in industrial settings to maximize yield and purity, often employing specific catalysts and controlled conditions.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, nitro-containing compounds have been shown to inhibit topoisomerase and alkylate DNA, leading to apoptosis in cancer cells .
A notable study demonstrated that derivatives with nitro groups could induce morphological changes in breast cancer cells (MDA-MB-231) and enhance caspase-3 activity, indicating their potential as apoptosis-inducing agents . The specific mechanisms by which this compound exerts its effects are still under investigation but may involve:
- Inhibition of microtubule assembly
- Interference with cellular signaling pathways
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research indicates that piperidine derivatives can exhibit antibacterial and antifungal activities, making them candidates for further development in treating infectious diseases .
The mechanism of action for this compound likely involves:
- Interaction with Enzymes : The nitro and sulphonyl groups may participate in biochemical pathways that inhibit or activate specific enzymes.
- Receptor Modulation : The piperidine ring is known to interact with various receptors, potentially influencing cellular processes related to growth and apoptosis.
Comparison with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Nitro group enhances reactivity |
| Piperidine Derivative A | Anticancer | Lacks sulfonyl group |
| Piperidine Derivative B | Antimicrobial | No nitro substitution |
The unique combination of functional groups in this compound may confer specific biological activities not observed in other piperidine derivatives.
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Breast Cancer Cell Study : A study demonstrated that similar compounds could significantly reduce cell viability in MDA-MB-231 cells at micromolar concentrations.
- Antimicrobial Efficacy : Another study reported effective inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
These findings suggest that further investigation into this compound could yield valuable insights into its therapeutic potential.
Q & A
Q. What are the key synthetic strategies for introducing the 2-(methylsulphonyl)-4-nitrophenyl group to the piperidine ring in Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate?
The synthesis typically involves nucleophilic aromatic substitution (SNAr) using a pre-functionalized aryl halide. For example, a brominated phenyl precursor bearing methylsulfonyl and nitro groups can react with the piperidine nitrogen under basic conditions. Ethyl isonipecotate (ethyl piperidine-4-carboxylate) is a common starting material, as seen in analogous alkylation reactions using 1-bromo-2-chloroethane in the presence of organic bases like lithium diisopropylamide (LDA) . Solvent selection (e.g., tetrahydrofuran or toluene) and temperature control are critical to avoid ester hydrolysis .
Q. What analytical techniques are recommended for structural confirmation of this compound?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. For instance, HRMS can confirm the molecular ion peak (e.g., m/z 410.1931 [M+H]⁺ for related piperidine-carboxylates) , while ¹H/¹³C NMR spectra resolve substituent positions on the phenyl and piperidine rings. Infrared (IR) spectroscopy helps identify functional groups like the ester carbonyl (C=O stretch at ~1700 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹) .
Q. How can researchers ensure purity during synthesis?
Column chromatography with gradients of ethyl acetate/hexane is effective for isolating the target compound. Purity validation via HPLC (≥98%) is standard, as demonstrated in protocols for structurally similar piperidine derivatives .
Advanced Research Questions
Q. How do electron-withdrawing groups (EWGs) on the phenyl ring influence reaction kinetics during SNAr?
The 4-nitro and 2-methylsulfonyl groups activate the aryl halide for SNAr by stabilizing the transition state through resonance and inductive effects. Kinetic studies on analogous nitrophenyl systems show accelerated substitution rates in polar aprotic solvents (e.g., DMF) at 60–80°C . Competing side reactions, such as over-alkylation, are mitigated by controlling stoichiometry and using bulky bases to deprotonate intermediates selectively .
Q. What strategies optimize coupling efficiency between substituted phenyl rings and piperidine derivatives?
Pre-functionalizing the aryl halide with EWGs enhances electrophilicity, while using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial reactivity in biphasic systems. Evidence from sulfonamide coupling reactions highlights the role of coupling agents like EDCI/HOBt in activating carboxylates, though direct SNAr is preferred for this compound . Reaction monitoring via TLC or in situ FTIR ensures minimal byproduct formation .
Q. How can contradictory spectral data (e.g., unexpected fragmentation in MS) be resolved?
Secondary mass spectrometry (MS/MS) and isotopic labeling clarify fragmentation pathways. For example, a fragment at m/z 272.1593 in related compounds corresponds to [M+H-C₇H₆O₃]⁺, indicating ester cleavage . Computational tools (e.g., DFT simulations) predict fragmentation patterns and validate assignments .
Q. What solvent systems stabilize the compound during long-term storage?
Anhydrous conditions (e.g., molecular sieves in acetonitrile) prevent ester hydrolysis. Studies on ethyl piperidine-4-carboxylate analogs recommend storage at 2–8°C under nitrogen to suppress oxidation of the sulfonyl group .
Methodological Considerations
- Synthetic Reproducibility : Replicate procedures from peer-reviewed protocols (e.g., LDA-mediated alkylation or EDCI/HOBt coupling ).
- Data Validation : Cross-reference spectral data with databases like mzCloud or crystallography repositories (e.g., COD Entry 2230670 ).
- Safety : Adopt hazard controls outlined in SDSs for sulfonamide/nitrophenyl compounds, including fume hood use and PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
